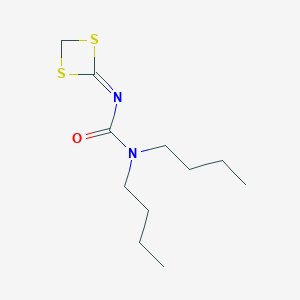
N,N-Dibutyl-N'-1,3-dithietan-2-ylideneurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea: is a chemical compound characterized by the presence of a 1,3-dithietane ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea typically involves the reaction of N,N-dibutylthiourea with a suitable reagent that introduces the 1,3-dithietane ring. One common method involves the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms in the 1,3-dithietane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted dithietane derivatives.
Scientific Research Applications
Chemistry: N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles .
Medicine: Research is ongoing to explore the potential therapeutic applications of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators .
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N’-1,3-dithietan-2-ylideneurea involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,3-dithietane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
59754-10-8 |
|---|---|
Molecular Formula |
C11H20N2OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,1-dibutyl-3-(1,3-dithietan-2-ylidene)urea |
InChI |
InChI=1S/C11H20N2OS2/c1-3-5-7-13(8-6-4-2)10(14)12-11-15-9-16-11/h3-9H2,1-2H3 |
InChI Key |
WREJOUJDAVODGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)N=C1SCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


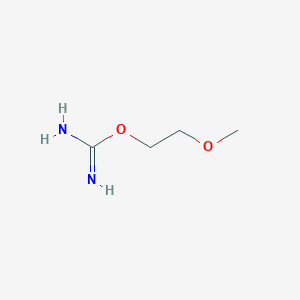
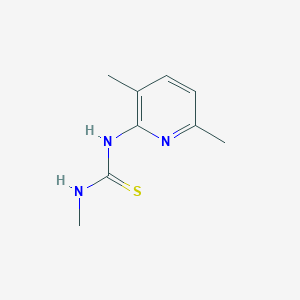
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
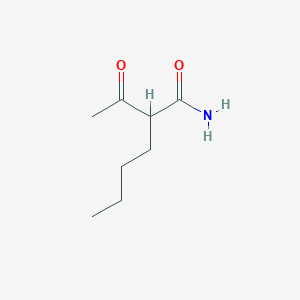

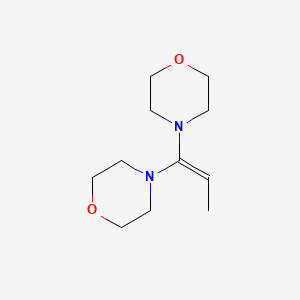
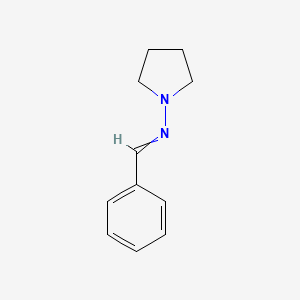
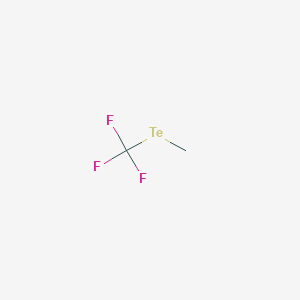


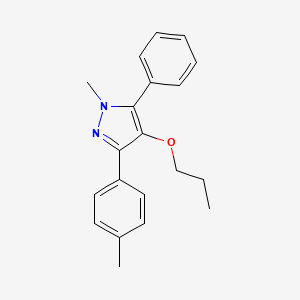
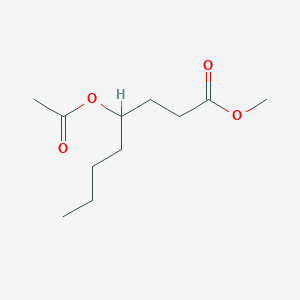
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
